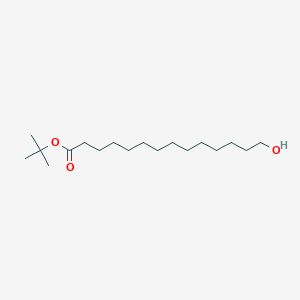

Tert-butyl 14-hydroxytetradecanoate

Description

Tert-butyl 14-hydroxytetradecanoate (CAS 683239-16-9, molecular formula C₁₈H₃₄O₄) is a branched ester featuring a 14-carbon aliphatic chain with a terminal hydroxyl group and a tert-butoxy moiety at the carbonyl position . It is utilized in organic synthesis, pharmaceutical intermediates, and polymer chemistry due to its dual functionality (hydroxyl and ester groups), which enables diverse reactivity.

Properties

Molecular Formula |

C18H36O3 |

|---|---|

Molecular Weight |

300.5 g/mol |

IUPAC Name |

tert-butyl 14-hydroxytetradecanoate |

InChI |

InChI=1S/C18H36O3/c1-18(2,3)21-17(20)15-13-11-9-7-5-4-6-8-10-12-14-16-19/h19H,4-16H2,1-3H3 |

InChI Key |

HHOCVBCPKOZGFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 14-hydroxytetradecanoate can be synthesized through several methods. One common approach involves the esterification of 14-hydroxytetradecanoic acid with tert-butyl alcohol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Another method involves the transesterification of methyl or ethyl esters of 14-hydroxytetradecanoic acid with tert-butyl alcohol. This process can be catalyzed by bases such as sodium methoxide or potassium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These systems allow for precise control over reaction conditions, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 14-hydroxytetradecanoate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with amines or alcohols.

Major Products

Oxidation: 14-oxotetradecanoate esters.

Reduction: 14-hydroxytetradecanol.

Substitution: Various substituted tetradecanoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 14-hydroxytetradecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 14-hydroxytetradecanoate involves its interaction with various molecular targets. In biological systems, it may undergo hydrolysis to release 14-hydroxytetradecanoic acid and tert-butyl alcohol. The acid can then participate in metabolic pathways, while the alcohol may act as a solvent or reactant .

Comparison with Similar Compounds

Structural Analogs by Chain Length

Compounds with analogous structures but varying chain lengths include:

| Compound Name | CAS Number | Molecular Formula | Chain Length | Key Features |

|---|---|---|---|---|

| 5-(tert-Butoxy)-5-oxopentanoic acid | 63128-51-8 | C₉H₁₆O₄ | 5-carbon | Short chain, higher polarity |

| 10-(tert-Butoxy)-10-oxodecanoic acid | 905302-44-5 | C₁₄H₂₆O₄ | 10-carbon | Moderate solubility in polar solvents |

| 14-(tert-Butoxy)-14-oxotetradecanoic acid | 683239-16-9 | C₁₈H₃₄O₄ | 14-carbon | Balanced hydrophobicity/hydroxyl reactivity |

| 17-(tert-Butoxy)-17-oxoheptadecanoic acid | 234082-00-9 | C₂₁H₄₀O₄ | 17-carbon | Increased lipophilicity |

| 20-(tert-Butoxy)-20-oxoicosanoic acid | 63128-51-8 | C₂₄H₄₆O₄ | 20-carbon | Low solubility in polar solvents |

Key Findings :

- Longer chains (e.g., 17- or 20-carbon) exhibit higher molecular weights and lipophilicity, reducing water solubility but enhancing compatibility with nonpolar matrices .

- The hydroxyl group in Tert-butyl 14-hydroxytetradecanoate introduces polarity, making it more reactive in esterification or crosslinking compared to non-hydroxylated analogs .

Functional Group Modifications

Ether-Linked Derivatives

- tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate (CAS 186020-66-6, C₁₃H₂₆O₆): Contains three ether linkages (trioxa), enhancing aqueous solubility and flexibility. Used in drug delivery systems due to PEG-like properties .

- tert-Butyl 14-hydroxy-3,6,9,12-tetraoxatetradecan-1-oate (CAS 169751-72-8, C₁₃H₂₆O₆): Four ether groups (tetraoxa) further improve hydrophilicity and biodegradability .

Comparison :

- Ether linkages increase water solubility and reduce crystallinity compared to this compound, which has a purely hydrocarbon chain .

Halogenated Derivatives

- tert-Butyl 16-bromohexadecanoate (CAS 865200-89-1, C₂₀H₃₉BrO₂): Bromine substitution at C16 enables nucleophilic substitution reactions, making it a key intermediate in alkylation or polymerization .

Comparison :

- Bromine enhances electrophilicity, whereas the hydroxyl group in this compound supports hydrogen bonding or oxidation reactions .

Biological Activity

Tert-butyl 14-hydroxytetradecanoate (TBH) is a fatty acid derivative that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to a hydroxylated tetradecanoic acid. This structural configuration influences its solubility, permeability, and interaction with biological membranes.

1. Anti-inflammatory Properties

Research indicates that TBH exhibits significant anti-inflammatory activity. In vitro studies have demonstrated that TBH can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is crucial in managing inflammatory diseases.

Table 1: Anti-inflammatory Effects of TBH

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 50 | 55 | 50 |

| 100 | 70 | 65 |

2. Antioxidant Activity

TBH has shown promising antioxidant properties, which are vital in combating oxidative stress in cells. Studies have reported that TBH can scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 2: Antioxidant Activity of TBH

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 30 |

| FRAP Assay | 50 |

The biological activity of TBH is attributed to several mechanisms:

- Inhibition of NF-kB Pathway : TBH inhibits the NF-kB signaling pathway, which plays a critical role in regulating immune response and inflammation.

- Reduction of Oxidative Stress : By enhancing the expression of antioxidant enzymes, TBH mitigates oxidative damage in cells.

- Modulation of Cell Signaling : TBH influences various cell signaling pathways that are involved in apoptosis and cell survival.

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on mice models with induced inflammation showed that administration of TBH significantly reduced paw swelling and histopathological signs of inflammation compared to control groups. The results suggest that TBH may be effective in treating conditions like arthritis.

Case Study 2: Neuroprotective Effects

Another case study explored the neuroprotective effects of TBH against neurotoxic agents in neuronal cell cultures. TBH treatment resulted in decreased cell death and improved cell viability, indicating its potential role in neurodegenerative disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.